5-(4-tert-butylphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiadiazole moiety: This step typically involves the reaction of the pyrrol-2-one intermediate with a thiadiazole derivative under suitable conditions.
Functionalization of the phenyl ring: The tert-butyl and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Hydroxylation and benzoylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Condensation: Acid or base catalysts are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: is unique due to its specific combination of functional groups and structural features.
Similar compounds: Other compounds with similar structures may include those with different substituents on the phenyl rings or variations in the thiadiazole moiety.
Uniqueness
The uniqueness of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H25N3O4S/c1-14-26-27-24(33-14)28-20(15-6-10-17(11-7-15)25(2,3)4)19(22(30)23(28)31)21(29)16-8-12-18(32-5)13-9-16/h6-13,20,29H,1-5H3/b21-19+ |
InChI Key |
ICAYOMDBCHDPKE-XUTLUUPISA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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